

Key literature on the synthesis of Biphenyl-4-YL-hydrazine hydrochloride

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Compound of Interest	
Compound Name:	Biphenyl-4-YL-hydrazine hydrochloride
Cat. No.:	B1267976

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Synthesis of Biphenyl-4-YL-hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key synthetic routes for **Biphenyl-4-YL-hydrazine hydrochloride**, a versatile intermediate in medicinal chemistry and organic synthesis.^[1] The methodologies presented are based on established chemical principles, drawing from analogous and well-documented procedures for related hydrazine compounds.

Introduction

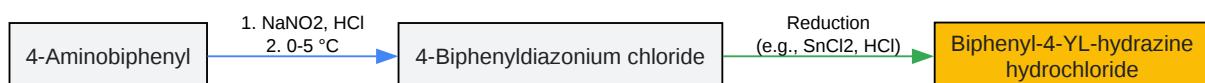
Biphenyl-4-YL-hydrazine hydrochloride, with the chemical formula C₁₂H₁₃CIN₂, is a valuable building block in the development of novel pharmaceuticals and agrochemicals.^[1] Its biphenyl scaffold and reactive hydrazine moiety make it a key component in the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, which are prevalent in many biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

Synthetic Pathway Overview

The most common and efficient synthesis of **Biphenyl-4-YL-hydrazine hydrochloride** proceeds via a two-step sequence starting from 4-aminobiphenyl. This pathway involves:

- **Diazotization:** The conversion of the primary aromatic amine (4-aminobiphenyl) into a diazonium salt using nitrous acid.
- **Reduction:** The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.

The final product is isolated as the hydrochloride salt.



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Caption: General synthetic pathway for **Biphenyl-4-YL-hydrazine hydrochloride**.

Key Experimental Protocols

The following protocols are detailed methodologies for the synthesis of **Biphenyl-4-YL-hydrazine hydrochloride**, adapted from established procedures for analogous compounds.

Protocol 1: Synthesis via Tin(II) Chloride Reduction

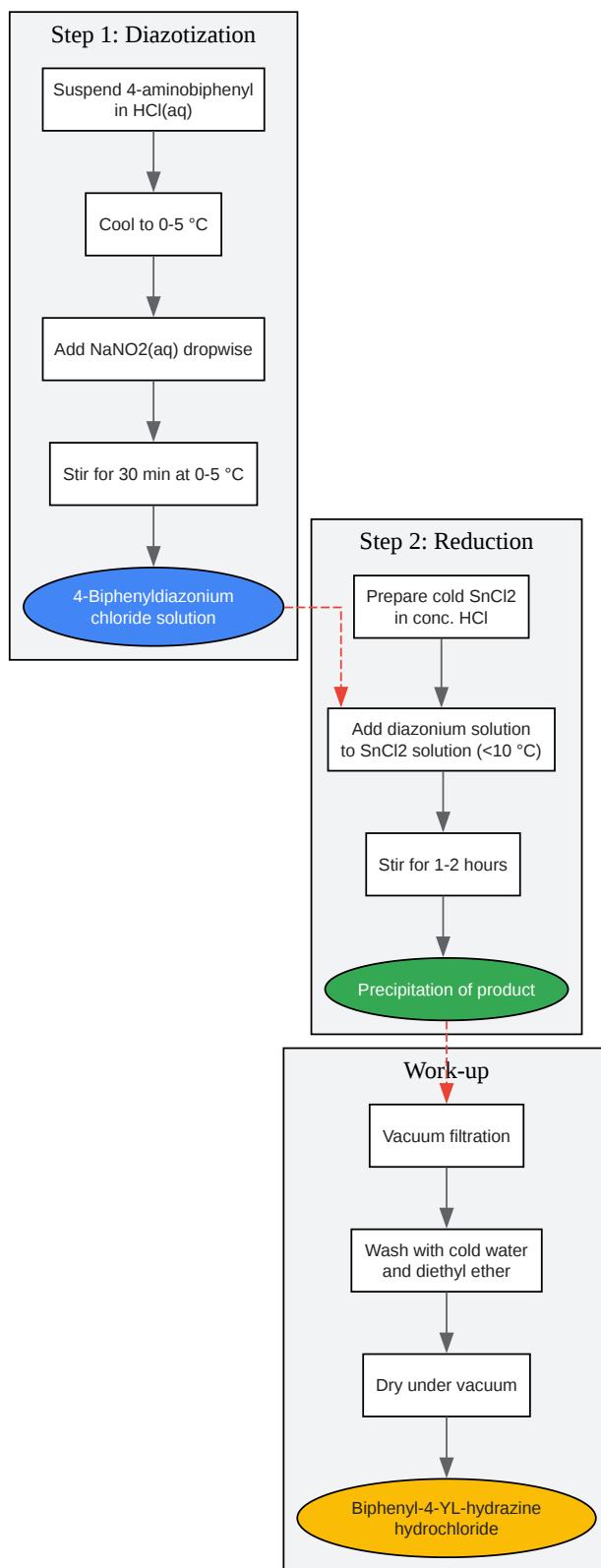
This is a widely used and reliable method for the reduction of diazonium salts to hydrazines.

Step 1: Diazotization of 4-Aminobiphenyl

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminobiphenyl in a solution of concentrated hydrochloric acid and water.
- Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
- Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the 4-biphenyldiazonium chloride solution.

Step 2: Reduction of the Diazonium Salt

- In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.
- Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
- After the addition is complete, continue to stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
- The **Biphenyl-4-YL-hydrazine hydrochloride** will precipitate as a solid.
- Collect the precipitate by vacuum filtration, wash with a small amount of cold water, followed by a non-polar solvent (e.g., diethyl ether) to remove impurities.
- Dry the product under vacuum to yield **Biphenyl-4-YL-hydrazine hydrochloride**.



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Caption: Experimental workflow for the synthesis via tin(II) chloride reduction.

Quantitative Data

While specific yield data for the synthesis of **Biphenyl-4-YL-hydrazine hydrochloride** is not extensively published, high yields can be expected based on analogous reactions.

Parameter	Value/Range	Source/Analogy
Starting Material	4-Aminobiphenyl	-
Key Reagents	Sodium nitrite, Tin(II) chloride dihydrate, Hydrochloric acid	-
Reaction Temperature	0-10 °C	Analogous syntheses
Reaction Time	2-4 hours	Analogous syntheses
Expected Yield	>80%	Based on similar reported syntheses
Reported Yield (Analogue)	96% (for 4-benzyloxyphenylhydrazine HCl)	[2]

Purity and Characterization

The purity of the synthesized **Biphenyl-4-YL-hydrazine hydrochloride** can be assessed using standard analytical techniques:

- Melting Point: Comparison with literature values.
- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
- FT-IR Spectroscopy: To identify characteristic functional groups.
- Mass Spectrometry: To determine the molecular weight.

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Safety Considerations

- Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
- All procedures should be carried out in a well-ventilated fume hood.

This technical guide provides a solid foundation for the synthesis of **Biphenyl-4-YL-hydrazine hydrochloride**. Researchers are encouraged to consult the primary literature for further details and to perform a thorough risk assessment before undertaking any experimental work.

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